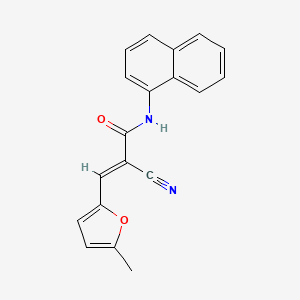

(E)-2-cyano-3-(5-methylfuran-2-yl)-N-(naphthalen-1-yl)acrylamide

Descripción

The compound (E)-2-cyano-3-(5-methylfuran-2-yl)-N-(naphthalen-1-yl)acrylamide is an α,β-unsaturated acrylamide derivative characterized by:

- 5-Methylfuran-2-yl substituent at the β-position, contributing π-π stacking interactions and moderate lipophilicity.

- Naphthalen-1-yl amide group, providing a bulky aromatic moiety that may influence binding to hydrophobic protein pockets.

While direct bioactivity data for this compound are absent in the provided evidence, its structural features align with pharmacophores known for antimicrobial, antioxidant, and enzyme-inhibitory activities .

Propiedades

IUPAC Name |

(E)-2-cyano-3-(5-methylfuran-2-yl)-N-naphthalen-1-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O2/c1-13-9-10-16(23-13)11-15(12-20)19(22)21-18-8-4-6-14-5-2-3-7-17(14)18/h2-11H,1H3,(H,21,22)/b15-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNDKIIGBKMVOSA-RVDMUPIBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C=C(C#N)C(=O)NC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)/C=C(\C#N)/C(=O)NC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-3-(5-methylfuran-2-yl)-N-(naphthalen-1-yl)acrylamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 5-methylfuran-2-carbaldehyde, naphthalen-1-amine, and malononitrile.

Condensation Reaction: The first step involves a condensation reaction between 5-methylfuran-2-carbaldehyde and malononitrile in the presence of a base such as piperidine to form (E)-2-cyano-3-(5-methylfuran-2-yl)acrylonitrile.

Amidation Reaction: The second step involves the reaction of (E)-2-cyano-3-(5-methylfuran-2-yl)acrylonitrile with naphthalen-1-amine in the presence of a catalyst such as triethylamine to form the final product, (E)-2-cyano-3-(5-methylfuran-2-yl)-N-(naphthalen-1-yl)acrylamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Análisis De Reacciones Químicas

Types of Reactions

(E)-2-cyano-3-(5-methylfuran-2-yl)-N-(naphthalen-1-yl)acrylamide can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

Reduction: The cyano group can be reduced to form primary amines.

Substitution: The naphthalene moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.

Major Products

Oxidation: Furan-2,5-dione derivatives.

Reduction: Primary amines.

Substitution: Halogenated or nitrated naphthalene derivatives.

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development.

Industry: Used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of (E)-2-cyano-3-(5-methylfuran-2-yl)-N-(naphthalen-1-yl)acrylamide would depend on its specific application. For example, if it is used as an antimicrobial agent, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function. If used as an anticancer agent, it may induce apoptosis in cancer cells by targeting specific molecular pathways.

Comparación Con Compuestos Similares

Substituent Effects on Antioxidant Activity

Compounds with dihydroxyphenyl or sulfamoylphenyl groups (e.g., (E)-3-(3,4-dihydroxyphenyl)-N-(4-sulfamoylphenyl)acrylamide) exhibit potent Keap1–Nrf2 inhibition (IC₅₀ = 0.58 µM in RAW264.7 cells) due to catechol-mediated redox cycling . In contrast, the 5-methylfuran group in the target compound lacks hydroxyl donors, likely reducing antioxidant efficacy but improving metabolic stability.

Antimicrobial Activity: Role of Aromatic Moieties

Derivatives with chromen-8-yl (e.g., 4i and 4l) show antifungal activity against C. albicans and A. niger (MIC = 2–4 µg/mL), outperforming fluconazole . The target compound’s naphthalen-1-yl group may enhance membrane penetration due to higher lipophilicity (clogP ≈ 4.5 vs. 3.2 for chromen-8-yl analogs), though steric bulk could reduce target affinity.

Enzyme Binding and Selectivity

Compounds like (S,E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(1-phenylethyl)acrylamide (AG 835) bind glycogen phosphorylase via hydrophobic and hydrogen-bonding interactions . The target compound’s 5-methylfuran and naphthalen-1-yl groups may shift selectivity toward enzymes with larger active sites (e.g., cytochrome P450 isoforms).

Physicochemical Properties

- Lipophilicity: The naphthalen-1-yl group increases clogP compared to phenyl or pyridinyl analogs (e.g., (E)-2-cyano-3-(4-fluorophenyl)-N-(4-methylphenyl)acrylamide, clogP ≈ 3.8) .

- Solubility: Bulky aromatic groups reduce aqueous solubility, necessitating formulation adjustments (e.g., nanoemulsions).

Actividad Biológica

(E)-2-cyano-3-(5-methylfuran-2-yl)-N-(naphthalen-1-yl)acrylamide is an organic compound classified as an acrylamide. Its structure features a cyano group, a furan ring, and a naphthalene moiety, which contribute to its potential biological activities. This compound has garnered interest for its applications in medicinal chemistry, particularly in the development of new therapeutic agents.

- IUPAC Name : (E)-2-cyano-3-(5-methylfuran-2-yl)-N-naphthalen-1-ylprop-2-enamide

- CAS Number : 469872-97-7

- Molecular Formula : C19H14N2O2

- Molecular Weight : 302.33 g/mol

Synthesis

The synthesis of this compound typically involves:

- Condensation Reaction : Combining 5-methylfuran-2-carbaldehyde with malononitrile in the presence of a base (e.g., piperidine) to form (E)-2-cyano-3-(5-methylfuran-2-yl)acrylonitrile.

- Amidation Reaction : Reacting the acrylonitrile with naphthalen-1-amine using a catalyst like triethylamine to yield the final product.

Anticancer Properties

Research indicates that acrylamide derivatives, including (E)-2-cyano-3-(5-methylfuran-2-yl)-N-(naphthalen-1-yl)acrylamide, may exhibit cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis through targeting specific molecular pathways.

Case Study: Cytotoxicity Assessment

A study evaluated the cytotoxicity of various acrylamides on human cancer cell lines, revealing that certain derivatives could inhibit cell proliferation effectively. The findings suggested that the presence of specific functional groups significantly influences the anticancer activity .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| (E)-2-cyano-3-(5-methylfuran-2-yl)-N-(naphthalen-1-yl)acrylamide | MCF-7 (breast cancer) | 15.0 | Apoptosis induction |

| Similar Acrylamide Derivative | HT29 (colorectal cancer) | 20.0 | DNA damage |

Antimicrobial Activity

The compound is also being investigated for its potential antimicrobial properties. Preliminary studies suggest that it may inhibit bacterial growth by interfering with cell wall synthesis or protein function.

The proposed mechanism for antimicrobial activity includes:

- Inhibition of Cell Wall Synthesis : Disruption of peptidoglycan synthesis leading to cell lysis.

- Protein Synthesis Interference : Binding to ribosomal subunits, hindering protein translation.

Comparison with Similar Compounds

(E)-2-cyano-3-(5-methylfuran-2-yl)-N-(naphthalen-1-yl)acrylamide can be compared with other acrylamide derivatives to assess its unique biological activities:

| Compound | Structure Type | Notable Activity |

|---|---|---|

| (E)-2-cyano-3-(5-methylfuran-2-y)-N-(phenyl)acrylamide | Phenyl group | Moderate anticancer activity |

| (E)-2-cyano-3-(5-methylfuran-2-y)-N-(pyridin-2-y)acrylamide | Pyridine ring | Low antimicrobial activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.